molecular formula C16H19N3O4 B2554473 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 862193-61-1

4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2554473
CAS No.: 862193-61-1
M. Wt: 317.345
InChI Key: LFPRDNLQZKKGOD-UHFFFAOYSA-N
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Description

4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a morpholine ring, a nitro group, and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline backbone, followed by the introduction of the nitro group and the morpholine ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of reagents, catalysts, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Shares the morpholine ring but lacks the quinoline backbone and nitro group.

    1-Methyl-3-nitroquinoline: Contains the quinoline backbone and nitro group but lacks the morpholine ring.

Uniqueness

4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of the morpholine ring, nitro group, and quinoline backbone. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-10-8-18(9-11(2)23-10)14-12-6-4-5-7-13(12)17(3)16(20)15(14)19(21)22/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRDNLQZKKGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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